molecular formula C7H3ClFIO B13518076 2-Chloro-5-fluoro-4-iodobenzaldehyde

2-Chloro-5-fluoro-4-iodobenzaldehyde

Cat. No.: B13518076
M. Wt: 284.45 g/mol
InChI Key: VSCNLNVXMAXIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzaldehyde derivatives. For instance, a fluorobenzaldehyde can undergo halogen exchange reactions to introduce chlorine and iodine atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-iodobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-fluoro-4-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize or destabilize intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-iodobenzaldehyde is unique due to the specific positions of the chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and the types of reactions it can undergo, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

2-chloro-5-fluoro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3ClFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

VSCNLNVXMAXIFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.